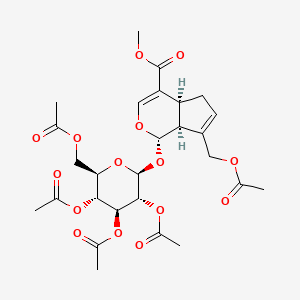
Pentaacetyl geniposide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Geniposide pentaacetate is a terpene glycoside.
Aplicaciones Científicas De Investigación
Anti-Tumor Properties
- Antitumor Activity Against Glioma Cells : PAG has shown promising results in inhibiting tumor growth. It reduced plating efficiency and inhibited DNA synthesis in C6 glioma cells, suggesting its potential as an antitumor agent (Wang, Tseng, & Lin, 1992). Further research confirmed PAG's inhibitory effects on the growth and development of C-6 glioma cells in rats (Wang, Chu, Tseng, & Lin, 1993).
Cellular Mechanisms
- Inhibition of Cell Cycle Progression : PAG was found to arrest cell cycle progression at the G0/G1 phase in rat C6 glioma cells, indicating its role in controlling cell proliferation (Chang, Chou, Huang, Hsu, & Wang, 2004).
Anti-Metastatic Effects
- Inhibition of Glioma Cell Metastasis : PAG demonstrated anti-metastatic effects by inhibiting activities related to cancer cell migration, such as adhesion, motility, and expression of matrix metalloproteinases (Huang, Shih, Wu, Lai, Hung, & Wang, 2009).
Hepatoprotective Effects
- Protection Against Liver Injury : Studies have shown that PAG exerts protective effects against acute liver injury induced by D-galactosamine in mice, primarily through antioxidative mechanisms (Zhang, Shi, Wang, Li, & Tang, 2013).
Neuropsychiatric Applications
- Antidepressant-Like Effects : PAG has shown potential in alleviating depression-like behaviors in rats, possibly by modulating neuroinflammation in the prefrontal cortex and regulating the hypothalamic-pituitary-adrenal axis (Cai, Mu, Liu, Tang, & Li, 2020).
Apoptosis Induction
- Induction of Apoptosis in Cancer Cells : Research has shown that PAG induces apoptosis in rat C6 glioma cells, potentially through mechanisms involving p53, c-Myc, and Bcl-2 family proteins (Chang, Tseng, Lee, Hsu, & Wang, 2002).
Anti-Inflammatory and Anti-Arthritic Effects
- Suppression of Rheumatoid Arthritis : PAG showed effectiveness in reducing inflammation and inhibiting cell migration and invasion in rheumatoid arthritis fibroblast-like synoviocytes, involving the Wnt/β-Catenin signaling pathway (Cai, Mu, Liu, Zhou, Meng, Liu, & Li, 2021).
Chemoprevention
- Inhibition of Hepatocarcinogenesis : PAG has been observed to reduce early hepatocarcinogenesis-induced by aflatoxin B1, highlighting its potential in chemoprevention (Lin, Hsu, Chou, Lee, Shiow, & Wang, 2000).
Propiedades
Número CAS |
49776-64-9 |
|---|---|
Nombre del producto |
Pentaacetyl geniposide |
Fórmula molecular |
C27H34O15 |
Peso molecular |
598.5 g/mol |
Nombre IUPAC |
methyl (1S,4aS,7aS)-7-(acetyloxymethyl)-1-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C27H34O15/c1-12(28)35-9-17-7-8-18-19(25(33)34-6)10-37-26(21(17)18)42-27-24(40-16(5)32)23(39-15(4)31)22(38-14(3)30)20(41-27)11-36-13(2)29/h7,10,18,20-24,26-27H,8-9,11H2,1-6H3/t18-,20-,21-,22-,23+,24-,26+,27+/m1/s1 |
Clave InChI |
LKXMXUPYWQQHNY-JPGAYEHLSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]3[C@H](CC=C3COC(=O)C)C(=CO2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C3C(CC=C3COC(=O)C)C(=CO2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OC2C3C(CC=C3COC(=O)C)C(=CO2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Otros números CAS |
49776-64-9 |
Sinónimos |
(Ac)5-geniposide 1-(beta-D-2',3',4',6'-tetraacetylglucopyranosyloxyl)-1,4a,5,7a-tetrahydro-7-(acetomethyl)cyclopentapyran-4-carboxylic acid methyl ester genipin glycoside pentaacetyl geniposide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



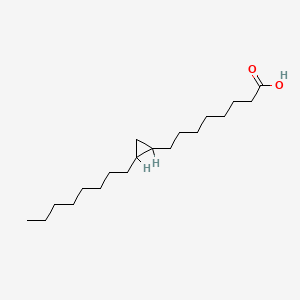
![2-[(2-Methylimidazol-1-yl)methyl]benzo[f]thiochromen-1-one;hydrochloride](/img/structure/B1206802.png)
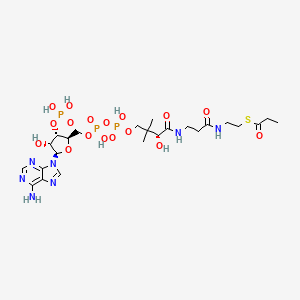
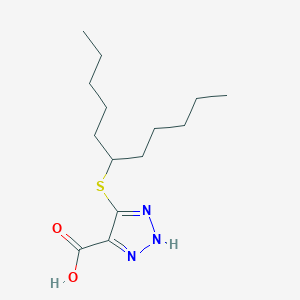
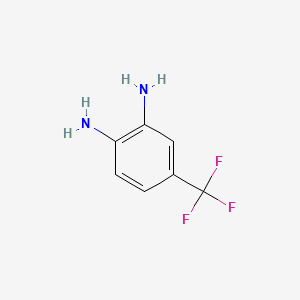

![4-[Bis(2-chloroethyl)amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B1206811.png)
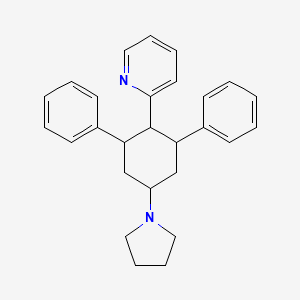
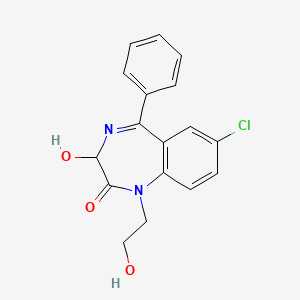
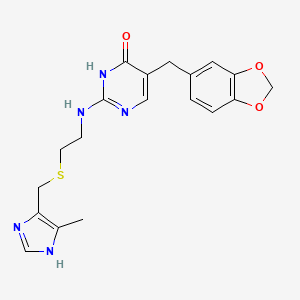

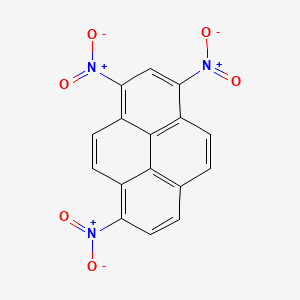
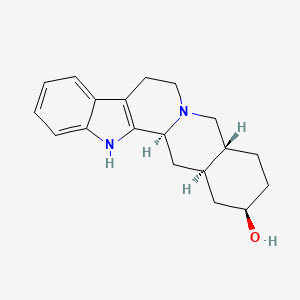
![5-Fluoro-4-hydroxy-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]pyrimidin-2(1H)-one](/img/structure/B1206823.png)